Dimethyl piperidine-4,4-dicarboxylate
Description
Dimethyl piperidine-4,4-dicarboxylate is a heterocyclic compound featuring a six-membered piperidine ring with two ester groups at the 4,4-positions. It serves as a critical precursor in synthesizing biologically active molecules, particularly inhibitors targeting enzymes such as histone demethylases. Derivatives of this compound, such as (±)-dimethyl 1-(1-(naphthalen-1-yl)-2-phenylethyl)-piperidine-4,4-dicarboxylate (compound 22), have demonstrated potent inhibitory activity in structural and biological evaluations . The piperidine core provides conformational rigidity and hydrogen-bonding capabilities, making it advantageous in drug design.
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
dimethyl piperidine-4,4-dicarboxylate |
InChI |
InChI=1S/C9H15NO4/c1-13-7(11)9(8(12)14-2)3-5-10-6-4-9/h10H,3-6H2,1-2H3 |
InChI Key |
HTFKGBZWPKAKEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNCC1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl piperidine-4,4-dicarboxylate typically involves the hydrogenation of functionalized pyridines. One common method is the reduction of pyridines using a rhodium oxide catalyst under mild conditions. This reaction requires a pyridine substrate, a catalyst, and a hydrogen source . The reaction conditions are generally mild, making it a practical method for synthesizing piperidine derivatives.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using specialized equipment to ensure high yield and purity. The use of stable and commercially available rhodium compounds, such as Rh2O3, is common in these processes .
Chemical Reactions Analysis
Types of Reactions: Dimethyl piperidine-4,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas and rhodium oxide catalysts are typically used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Dimethyl piperidine-4,4-dicarboxylate; hydrochloride is a derivative of piperidine, a six-membered heterocyclic amine present in various natural products and synthetic compounds. The hydrochloride form enhances its solubility and stability, making it suitable for applications in chemical and biological research.
Scientific Research Applications
- Chemical Synthesis this compound serves as an intermediate in synthesizing various organic compounds and complex molecules.
- Biochemical Research As a reagent, this compound is utilized in biochemical assays, underscoring its relevance in biological research. Its biological activity is linked to interactions with specific molecular targets in biological systems, and as a piperidine derivative, it may modulate neurotransmitter receptors in the central nervous system, affecting various physiological responses.
- Synthesis of Piperidine Compounds this compound is an important chemical raw material intermediate and can be used for synthesizing various piperidine compounds . Synthetic piperidine compounds generally have various biological activities such as anti-inflammatory, antibacterial, insecticidal, anticonvulsant, and antitumor properties . Piperidine compounds also exist in natural products such as lycorine and are widely applied to medicines, pesticides, and chemical raw material intermediates .
Mechanism of Action
The mechanism of action of dimethyl piperidine-4,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Piperidine vs. Pyridine/Bipyridine Derivatives
- Dimethyl Piperidine-4,4-dicarboxylate : The fully saturated piperidine ring enhances stereochemical stability and enables chair conformations, optimizing interactions with biological targets .
- Dimethyl 2,2′-Bipyridine-4,4′-dicarboxylate (CAS 71071-46-0): Features two pyridine rings linked at the 2,2′-positions. The aromatic bipyridine core facilitates π-π stacking and metal coordination, making it relevant in catalysis and materials science .
- Terpyridine-4,4''-dicarboxylate Derivatives : Extended conjugation in terpyridine systems (e.g., dimethyl 4'-(4-methoxyphenyl)-terpyridine-4,4''-dicarboxylate) enhances electronic properties for applications in photovoltaics and sensors .
Piperidine vs. Dihydropyridine Derivatives
Substituent Effects on Reactivity and Bioactivity
- Ester Groups : this compound’s ester moieties allow hydrolytic functionalization, whereas methoxy groups in 4,4-dimethoxypiperidine (CAS 688333-68-8) reduce reactivity .
- Aryl Substituents : Derivatives like dimethyl 1-(1,2,3,4-tetrahydrophenanthren-4-yl)-piperidine-4,4-dicarboxylate (compound 32 ) incorporate bulky aromatic groups, enhancing hydrophobic interactions in enzyme binding pockets .
- Halogenation : Bromine at C-3 in pyridine-2,4-dicarboxylates (e.g., compound 14 ) improves JMJD2E inhibition selectivity by steric and electronic effects .
Physicochemical Properties
- Polarity : Ester groups in piperidine-4,4-dicarboxylates increase hydrophilicity compared to methoxy-substituted analogs .
Q & A
Q. How to design a factorial experiment optimizing synthesis yield and purity?
- Methodological Answer: Apply a 2³ factorial design varying temperature (60°C vs. 80°C), catalyst concentration (0.5% vs. 1.0%), and reaction time (6h vs. 12h). Analyze responses (yield, purity) using ANOVA to identify significant factors. Response Surface Methodology (RSM) refines optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
